molecular formula C10H11N5O B14002003 N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide CAS No. 54385-55-6

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide

Cat. No.: B14002003
CAS No.: 54385-55-6
M. Wt: 217.23 g/mol
InChI Key: KWZCKRFVGWCIDC-UHFFFAOYSA-N
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Description

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide is a chemical compound known for its unique structure and properties It features a pyrazole ring substituted with cyano groups and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 4,5-dicyano-1H-pyrazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The cyano groups in the pyrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano groups and the pyrazole ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide
  • N-(4,5-dicyano-1H-pyrazol-3-yl)methanimidate
  • N-(4,5-dicyano-1H-pyrazol-3-yl)ethanamide

Uniqueness

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

54385-55-6

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

N-(4,5-dicyano-1H-pyrazol-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H11N5O/c1-10(2,3)9(16)13-8-6(4-11)7(5-12)14-15-8/h1-3H3,(H2,13,14,15,16)

InChI Key

KWZCKRFVGWCIDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NNC(=C1C#N)C#N

Origin of Product

United States

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